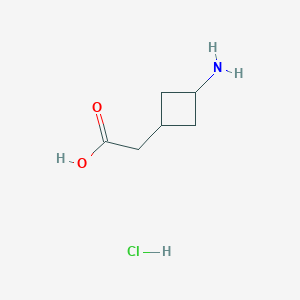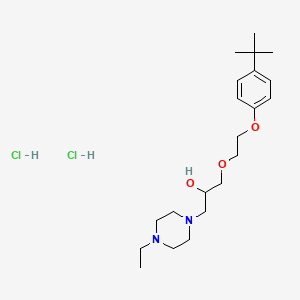
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride" is a derivative within the class of arylpiperazine compounds. Arylpiperazines are a group of organic compounds known for their diverse pharmacological activities, which include potential antidepressant and antipsychotic effects. These compounds typically feature an aryl group attached to a piperazine ring, which can be further modified to enhance their interaction with various biological targets, such as serotonin receptors and the serotonin transporter .
Synthesis Analysis
The synthesis of arylpiperazine derivatives often involves the coupling of structural moieties known for their biological activity. For instance, gamma-phenoxypropylamines, which are associated with serotonin reuptake inhibition, can be linked to arylpiperazines, which are recognized as typical 5-HT1A ligands . The synthesis process may include steps such as aminomethylation, reduction with lithium aluminum hydride, and interaction with Grignard reagents to produce the final arylpiperazine derivatives with potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of arylpiperazine derivatives is crucial for their interaction with biological targets. The presence of various substituents, such as the tert-butyl group, ethoxy groups, and the piperazine ring, can influence the compound's affinity and selectivity towards serotonin receptors and transporters. The structural design aims to optimize these interactions to achieve the desired pharmacological effect .
Chemical Reactions Analysis
Arylpiperazine derivatives can undergo various chemical reactions, which are essential for their pharmacological activity. These reactions may include interactions with serotonin receptors and transporters, leading to inhibition or antagonism. The specific chemical properties of the substituents on the aryl and piperazine rings play a significant role in determining the compound's efficacy and selectivity in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazine derivatives, such as solubility, stability, and hydrophobicity, are important for their pharmacokinetic profile. These properties can affect the compound's absorption, distribution, metabolism, and excretion, ultimately influencing its therapeutic potential. The dihydrochloride salt form of these compounds, as mentioned in the compound of interest, may enhance their water solubility, which is beneficial for drug formulation .
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with tert-butyl groups and related structural elements have been synthesized and characterized to understand their chemical properties and potential applications. For example, new oxidovanadium(V) complexes with the [VO]3+ cation have been synthesized and characterized, highlighting the importance of tert-butyl groups in stabilizing these complexes. Such research is foundational for developing new materials with potential applications in catalysis and material science (Back et al., 2012).
Biological Properties
Research on compounds containing elements like piperazine and ethoxy groups has shown that these compounds possess various biological properties, including anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This suggests potential pharmacological applications for similar compounds in drug development (Геворгян et al., 2017).
Antimicrobial Applications
Substituted phenyl azetidines, including those with tert-butyl groups, have been investigated for their antimicrobial properties. Such research is crucial for developing new antibiotics and understanding the structure-activity relationship in antimicrobial compounds (Doraswamy & Ramana, 2013).
Environmental Applications
The study of the degradation of chlorotriazine pesticides by sulfate radicals demonstrates the environmental relevance of tert-butyl groups in understanding the reactivity and degradation pathways of environmental contaminants. This research is vital for developing strategies to mitigate pollution and understand the behavior of pesticides in the environment (Lutze et al., 2015).
properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O3.2ClH/c1-5-22-10-12-23(13-11-22)16-19(24)17-25-14-15-26-20-8-6-18(7-9-20)21(2,3)4;;/h6-9,19,24H,5,10-17H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYUGVCOKWVHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCCOC2=CC=C(C=C2)C(C)(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2527574.png)
![7-(3-Fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2527575.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2527577.png)
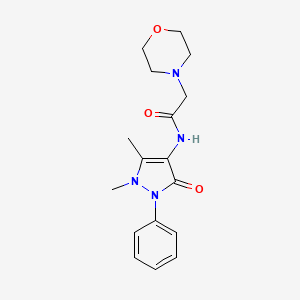
![4,7-Dimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2527582.png)
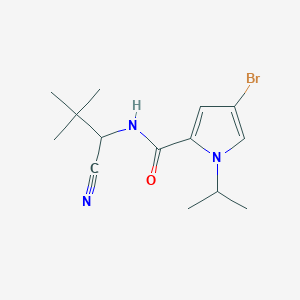

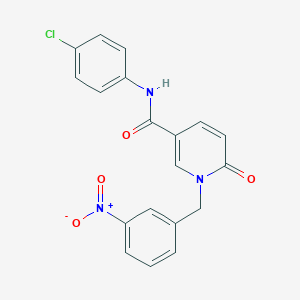
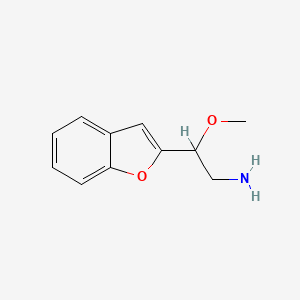


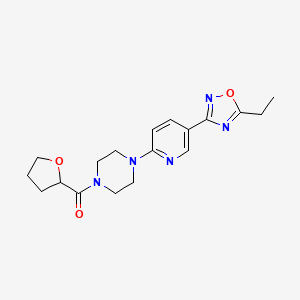
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2527595.png)
